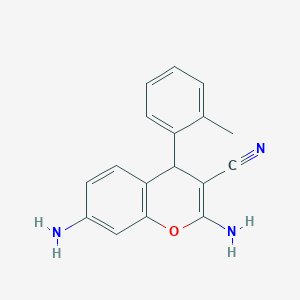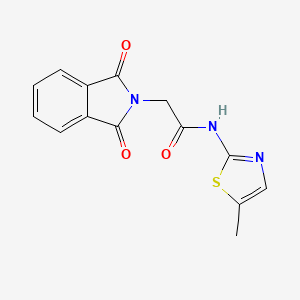![molecular formula C27H23N3O3 B5055288 N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5055288.png)
N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide, also known as AMPPAA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to a class of molecules known as pyrazole derivatives, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide is not fully understood, but it is thought to act through the inhibition of inflammatory pathways and the modulation of cellular signaling pathways. It has also been shown to bind to specific receptors in the body, which may contribute to its biological activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been investigated for its potential use in cancer imaging, as it has been shown to selectively bind to certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide in scientific research is its versatility. It has been shown to possess a wide range of biological activities, which makes it useful for investigating a variety of different research questions. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Orientations Futures
There are many potential future directions for research on N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide. One area of interest is its potential use in the treatment of inflammatory conditions such as arthritis and inflammatory bowel disease. Additionally, further investigation into its anti-tumor effects may lead to the development of new cancer therapies. Finally, continued research into the mechanism of action of this compound may provide new insights into cellular signaling pathways and lead to the development of new drugs for a variety of different conditions.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide involves a series of chemical reactions that begin with the condensation of 4-acetylphenylhydrazine with 4-methoxybenzaldehyde to form a pyrazole intermediate. This intermediate is then reacted with phenylacrylic acid to produce this compound. The synthesis of this compound has been optimized to maximize yield and purity, and it is now readily available for use in scientific research.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide has been shown to possess a variety of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. It has also been investigated for its potential use as a diagnostic tool in cancer imaging. These properties make it a promising candidate for use in scientific research and drug development.
Propriétés
IUPAC Name |
(Z)-N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-19(31)20-8-13-23(14-9-20)28-26(32)17-12-22-18-30(24-6-4-3-5-7-24)29-27(22)21-10-15-25(33-2)16-11-21/h3-18H,1-2H3,(H,28,32)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMNNHBCNDCXPG-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C=C\C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethyl-N-[(2'-methyl-4-biphenylyl)methyl]-2H-tetrazol-5-amine](/img/structure/B5055217.png)
![1-(4-chlorobenzyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5055223.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B5055235.png)
![ethyl 1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5055241.png)
![1-[2-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B5055245.png)
![5-[5-chloro-2-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5055250.png)
![1-adamantyl[(3,5-dichlorobenzoyl)amino]acetic acid](/img/structure/B5055257.png)
![N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5055265.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5055268.png)

![1-[(4-fluorophenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5055282.png)


